molecular formula C19H23N3O2 B6759521 N-(cyclohexylmethyl)-1-methyl-2-oxo-N-pyridin-2-ylpyridine-3-carboxamide

N-(cyclohexylmethyl)-1-methyl-2-oxo-N-pyridin-2-ylpyridine-3-carboxamide

Cat. No.: B6759521
M. Wt: 325.4 g/mol
InChI Key: OUDAJLXXOMTYOP-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-1-methyl-2-oxo-N-pyridin-2-ylpyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring system substituted with a cyclohexylmethyl group, a methyl group, and an oxo group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(cyclohexylmethyl)-1-methyl-2-oxo-N-pyridin-2-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-21-13-7-10-16(18(21)23)19(24)22(17-11-5-6-12-20-17)14-15-8-3-2-4-9-15/h5-7,10-13,15H,2-4,8-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDAJLXXOMTYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N(CC2CCCCC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-1-methyl-2-oxo-N-pyridin-2-ylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring system, followed by the introduction of the cyclohexylmethyl group through nucleophilic substitution reactions. The oxo group is often introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide. The final step involves the formation of the carboxamide group through amidation reactions, typically using amine derivatives and coupling agents like EDCI or DCC .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-1-methyl-2-oxo-N-pyridin-2-ylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the cyclohexylmethyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

N-(cyclohexylmethyl)-1-methyl-2-oxo-N-pyridin-2-ylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-1-methyl-2-oxo-N-pyridin-2-ylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

    N-(cyclohexylmethyl)-1-methyl-2-oxo-N-pyridin-2-ylpyridine-3-carboxamide: shares structural similarities with other pyridine derivatives, such as:

Uniqueness

The unique combination of the cyclohexylmethyl group and the specific positioning of the oxo and carboxamide groups in this compound distinguishes it from other similar compounds.

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